molecular formula C15H14N2O3S B5571880 methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5571880
M. Wt: 302.4 g/mol
InChI Key: GHAGEDPJJVVFKL-UHFFFAOYSA-N
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Description

"Methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" is a compound with significant chemical interest, particularly in the study of its synthesis, molecular structure, and various properties. The research delves into various aspects of the compound, offering insights into its unique characteristics.

Synthesis Analysis

The synthesis of related compounds involves a range of chemical reactions and processes. For example, in the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, the introduction of methoxy and cyano groups to the thiophenyl moiety resulted in unique luminescence properties (Kim et al., 2021). Additionally, the synthesis of methyl 4-(4-aminostyryl) benzoate was explored, showcasing potential as a precursor in Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Molecular Structure Analysis

Research has been conducted on similar molecules to understand their molecular structures. For instance, in the study of isomeric reaction products of methyl benzoates, hydrogen-bonded structures were observed, showcasing the importance of molecular interactions in determining the overall structure (Portilla et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives exhibit a variety of chemical reactions. For example, a study on the chlorination products of methyl 4-amino-2-hydroxy-benzoate provided insights into the chemical reactions and resulting properties (Stelt, Suurmond, & Nauta, 1956).

Physical Properties Analysis

The physical properties of similar compounds have been extensively studied. For example, the growth and spectroscopic studies of methyl-para-hydroxy benzoate, a potential organic nonlinear optical material, provided insights into its physical properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Chemical Properties Analysis

In-depth analysis of the chemical properties of related compounds has been conducted. For instance, the synthesis and properties of the chlorination products of methyl 4-amino-2-hydroxy-benzoate revealed significant insights into their chemical behavior and potential applications (Stelt, Suurmond, & Nauta, 1956).

Scientific Research Applications

Synthesis and Liquid Crystalline Behaviors

Synthesis and Study of Liquid Crystalline Behaviors : Research on compounds similar to "methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" has shown significant interest in their synthesis and the study of their liquid crystalline behaviors. For instance, derivatives of Schiff bases bearing an ester linkage as a central core were synthesized and their liquid crystalline phases observed. These compounds displayed a broad range of nematic mesophases, with the stability of these mesophases depending mainly on the length of the terminal alkoxy chain and the effect of substituent groups (Al-Obaidy, Tomi, & Abdulqader, 2021).

Photophysical and Chemical Properties

Novel Synthesis and Characterization : Another study focused on the novel one-pot synthesis of "methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate," showcasing the method's efficacy and the compound's potential in further synthetic applications. The research detailed the structural confirmation using various spectroscopic techniques, indicating the utility of these compounds in advanced materials science and potentially in pharmacological contexts (Kovalenko et al., 2019).

Applications in Advanced Materials

Liquid Crystalline Mixtures and Molecular Polarizability : Investigations into liquid crystalline mixtures involving compounds with structures similar to "methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" have revealed their potential in creating materials with specific optical and electronic properties. These studies delve into the phase transitions and molecular polarizability of such mixtures, offering insights into their applications in displays, sensors, and other technologies (Shahina et al., 2016).

properties

IUPAC Name

methyl 4-[(4-hydroxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-14(19)10-2-4-11(5-3-10)16-15(21)17-12-6-8-13(18)9-7-12/h2-9,18H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAGEDPJJVVFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-[(4-hydroxyphenyl)carbamothioylamino]benzoate

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